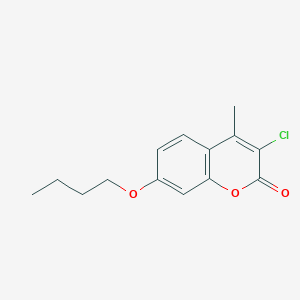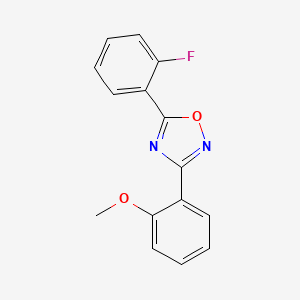![molecular formula C26H23N3O5 B5163611 N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide](/img/structure/B5163611.png)
N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety, a butyl chain, and a nitrobenzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide typically involves multiple steps:
Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with a primary amine to form the phthalimide intermediate. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Attachment of the Butyl Chain: The phthalimide intermediate is then reacted with a butyl halide (e.g., butyl bromide) in the presence of a base such as potassium carbonate to introduce the butyl chain.
Coupling with 4-Methylphenyl-4-nitrobenzamide: The final step involves the coupling of the butyl-substituted phthalimide with 4-methylphenyl-4-nitrobenzamide. This step is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phthalimide moiety can undergo nucleophilic substitution reactions, where the imide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water
Major Products
Reduction: Amino derivative of the original compound
Substitution: Various substituted phthalimide derivatives
Hydrolysis: Carboxylic acid and amine derivatives
Applications De Recherche Scientifique
N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, altering their activity or function.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
- 1-{4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,5-dimethylbenzyl}-1H-indole-2,3-dione
Uniqueness
N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phthalimide moiety, butyl chain, and nitrobenzamide group collectively contribute to its versatility in various applications.
Propriétés
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-18-8-12-20(13-9-18)27(24(30)19-10-14-21(15-11-19)29(33)34)16-4-5-17-28-25(31)22-6-2-3-7-23(22)26(28)32/h2-3,6-15H,4-5,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGCSCBOJBXDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5163531.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5163532.png)


![(2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163563.png)
![1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)
![N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5163576.png)
![5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B5163584.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B5163596.png)
![methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate](/img/structure/B5163599.png)
![2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-propan-2-ylacetamide](/img/structure/B5163601.png)
![1-[(3,4-dimethoxyphenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B5163603.png)
